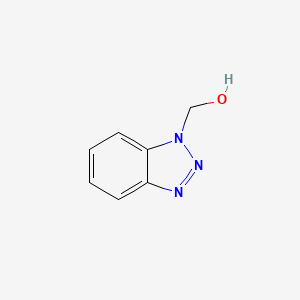

1H-Benzotriazole-1-methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 12463. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

benzotriazol-1-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c11-5-10-7-4-2-1-3-6(7)8-9-10/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJIHEXYGRXHGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10279361 | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28539-02-8 | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028539028 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10279361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-Benzotriazole-1-methanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PY5HS4K4B4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 1H-Benzotriazole-1-methanol from benzotriazole and formaldehyde

This technical guide provides a comprehensive overview of the synthesis of 1H-Benzotriazole-1-methanol, a versatile reagent in organic synthesis, particularly as a safe source of anhydrous formaldehyde (B43269) in organic solvents.[1] The synthesis involves the reaction of benzotriazole (B28993) with formaldehyde. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the process.

Reaction Principle and Stoichiometry

The synthesis of this compound is a straightforward addition reaction. The secondary amine nitrogen (N-1) of the benzotriazole ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. This reaction proceeds readily under mild conditions to form the N-hydroxymethylated product. The reaction is typically performed in an aqueous medium using a commercially available formaldehyde solution.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound. The data is compiled from established protocols and provides a basis for experimental planning and replication.

| Parameter | Value | Reference(s) |

| Molar Ratio (Benzotriazole:Formaldehyde) | 1:1 | [2][3] |

| Reactant Concentration | Benzotriazole, Formaldehyde (37% aq.) | [2][3] |

| Solvent | Water (from formaldehyde solution) | [2][3] |

| Reaction Temperature | 25°C | [2][3] |

| Reaction Time | ~ 5 minutes | [2][3] |

| Product Yield | 94% | [2][3] |

| Melting Point | 148-152°C | [2][3] |

| Molecular Formula | C7H7N3O | [4] |

| Molecular Weight | 149.15 g/mol | [4] |

Detailed Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials:

-

1H-Benzotriazole

-

Formaldehyde (37% aqueous solution)

-

Diethyl ether

-

Tetrahydrofuran (B95107) (THF), cold

Equipment:

-

Reaction vessel (e.g., beaker or flask)

-

Magnetic stirrer and stir bar

-

Thermometer or temperature probe

-

Filtration apparatus (e.g., Büchner funnel and flask)

-

Mortar and pestle or grinder

Procedure:

-

Reactant Preparation: In a suitable reaction vessel, dissolve 10 g (83.94 mmol) of 1H-Benzotriazole in 6.81 mL (83.94 mmol) of a 37% aqueous formaldehyde solution.[2][3]

-

Reaction Initiation: While stirring the mixture, adjust the temperature to 25°C.[2][3]

-

Reaction Progression: Continue stirring at 25°C. The reaction is rapid, and the mixture will solidify within approximately 5 minutes.[2][3]

-

Work-up and Isolation:

-

Drying and Storage: Dry the product appropriately. The final product is this compound.

-

Characterization (Optional but Recommended): The product can be further characterized by determining its melting point, which is expected to be in the range of 148-150°C after recrystallization from tetrahydrofuran and diethyl ether.[2][3] Spectroscopic analysis (¹H NMR, IR, MS) can also be performed to confirm the structure.[5][6]

Visual Representations

Reaction Scheme

The following diagram illustrates the chemical transformation from benzotriazole and formaldehyde to this compound.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Workflow

The flowchart below outlines the key steps involved in the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Safety Considerations

-

Benzotriazole: May cause skin and eye irritation.[4]

-

Formaldehyde: Is a known carcinogen and is toxic. Handle in a well-ventilated fume hood.

-

Diethyl Ether: Is extremely flammable. Avoid open flames and sparks.

-

Tetrahydrofuran: Is flammable and may form explosive peroxides.

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this synthesis. Conduct the reaction in a well-ventilated area, preferably a fume hood.

References

An In-Depth Technical Guide to 1-(Hydroxymethyl)benzotriazole: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Hydroxymethyl)benzotriazole, a derivative of the well-known heterocyclic compound benzotriazole (B28993), is a versatile molecule with significant applications in various scientific and industrial fields. Its unique chemical structure, featuring a reactive hydroxymethyl group attached to the benzotriazole nucleus, imparts a range of useful properties, making it a valuable reagent in organic synthesis, a potent corrosion inhibitor, and a subject of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Hydroxymethyl)benzotriazole, detailed experimental protocols, and insights into its mechanisms of action and applications.

Core Physical and Chemical Properties

1-(Hydroxymethyl)benzotriazole is a white to off-white crystalline solid at room temperature.[1][2] It is soluble in many organic solvents and slightly soluble in water.[2] The presence of the hydroxyl group enhances its solubility in polar solvents compared to its parent compound, benzotriazole.[2]

Quantitative Data Summary

| Property | Value | References |

| CAS Number | 28539-02-8 | [1][2] |

| Molecular Formula | C₇H₇N₃O | [1][2] |

| Molecular Weight | 149.15 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 150-152 °C (lit.) | [1][2] |

| Boiling Point (Predicted) | 340.2 ± 25.0 °C | [1] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [1] |

| pKa (Predicted) | 12.80 ± 0.10 | [1] |

| Solubility | Soluble in alcohol, ether, ketone; slightly soluble in water. | [2] |

Spectral Data Analysis

The structural characterization of 1-(Hydroxymethyl)benzotriazole is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzene (B151609) ring, a singlet for the methylene (B1212753) protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks corresponding to the carbon atoms of the benzotriazole ring system and the methylene carbon of the hydroxymethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum typically exhibits a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Characteristic peaks for the aromatic C-H and C=C stretching, as well as the N-N and C-N stretching of the triazole ring, are also observed.

-

Mass Spectrometry: The mass spectrum provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M+) is expected at m/z 149. Key fragments may arise from the loss of the hydroxymethyl group or cleavage of the triazole ring.

Experimental Protocols

Synthesis of 1-(Hydroxymethyl)benzotriazole

A common and straightforward method for the synthesis of 1-(Hydroxymethyl)benzotriazole involves the reaction of benzotriazole with formaldehyde (B43269).

Materials:

-

Benzotriazole

-

Aqueous formaldehyde solution (e.g., 37%)

-

Water

-

Sulfuric acid (catalytic amount)

-

Apparatus for heating and stirring (e.g., round-bottom flask, magnetic stirrer, heating mantle)

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

Procedure:

-

In a round-bottom flask, combine benzotriazole, water, and a catalytic amount of sulfuric acid.

-

Add the aqueous formaldehyde solution to the mixture.

-

Heat the mixture gently with continuous stirring. The reaction progress can be monitored by the formation of a white powdery substance.

-

Continue heating until the precipitate completely dissolves.

-

Allow the reaction mixture to cool to room temperature, which should induce the crystallization of the product.

-

Collect the white, needle-like crystals of 1-(Hydroxymethyl)benzotriazole by filtration.

-

Wash the crystals with cold water and dry them under vacuum.

Caption: General workflow for the synthesis of 1-(Hydroxymethyl)benzotriazole.

Applications in Research and Development

Corrosion Inhibition

Benzotriazole and its derivatives are renowned for their excellent corrosion-inhibiting properties, particularly for copper and its alloys. 1-(Hydroxymethyl)benzotriazole functions by forming a protective, passive film on the metal surface. This film, composed of a complex between the metal ions and the benzotriazole molecule, acts as a barrier to corrosive agents. The hydroxymethyl group can potentially enhance the solubility and adhesion of the inhibitor to the metal surface.[2][3]

The mechanism involves the chemisorption of the benzotriazole moiety onto the metal surface, where the nitrogen atoms of the triazole ring coordinate with the metal ions. This forms a stable, polymeric layer that inhibits both anodic and cathodic corrosion reactions.

Caption: Mechanism of corrosion inhibition by 1-(Hydroxymethyl)benzotriazole.

Organic Synthesis

1-(Hydroxymethyl)benzotriazole serves as a valuable reagent in various organic transformations. It is particularly known as a safe and convenient source of anhydrous formaldehyde in organic solvents.[4] This is advantageous in reactions where the use of gaseous formaldehyde or its aqueous solutions is problematic.

Furthermore, the benzotriazole moiety can act as a good leaving group and a synthetic auxiliary, facilitating the introduction of various functional groups. It has been employed as a ligand in metal-catalyzed coupling reactions, showcasing its versatility in the construction of complex organic molecules.[5]

Drug Development and Biological Activity

The benzotriazole scaffold is present in a number of biologically active compounds, and its derivatives are actively investigated in medicinal chemistry for a wide range of therapeutic applications.[6][7] While specific signaling pathways directly modulated by 1-(Hydroxymethyl)benzotriazole are not extensively documented, research on related benzotriazole derivatives has shown activities such as antibacterial, antifungal, antiviral, and anticancer effects.[6][8][9] The hydroxymethyl group offers a handle for further chemical modification, allowing for the synthesis of libraries of compounds for biological screening. Studies have explored the anti-helicase activity of N-alkyl derivatives of benzotriazoles, suggesting potential applications in antiviral therapies.[8]

Safety and Handling

1-(Hydroxymethyl)benzotriazole is an irritant to the eyes, respiratory system, and skin.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Conclusion

1-(Hydroxymethyl)benzotriazole is a multifunctional organic compound with a well-defined set of physical and chemical properties. Its utility as a corrosion inhibitor, a synthetic reagent, and a scaffold for medicinal chemistry highlights its importance in both academic research and industrial applications. This technical guide provides a foundational understanding of this versatile molecule, offering valuable information for researchers and professionals working in related fields. Further exploration into its biological activities and reaction mechanisms will undoubtedly uncover new and exciting applications for this valuable chemical entity.

References

- 1. echemi.com [echemi.com]

- 2. chembk.com [chembk.com]

- 3. Mechanism of 1 2 3 Benzotriazole Corrosion Inhibition [tengerchemical.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological activity of 1H-benzotriazole and 1H-benzimidazole analogues--inhibitors of the NTpase/helicase of HCV and of some related Flaviviridae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijcrt.org [ijcrt.org]

An In-Depth Technical Guide to 1H-Benzotriazole-1-methanol (CAS: 28539-02-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Benzotriazole-1-methanol (CAS number 28539-02-8), a versatile heterocyclic compound. It details its chemical and physical properties, synthesis, and key applications in corrosion inhibition and as a pivotal building block in the synthesis of pharmacologically active molecules. This document includes detailed experimental protocols for its synthesis and evaluation as a corrosion inhibitor, alongside visualizations of its synthetic pathway and mechanisms of action for its derivatives.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] Its chemical structure consists of a benzotriazole (B28993) moiety with a hydroxymethyl group attached to one of the nitrogen atoms of the triazole ring.[2] This functional group enhances its reactivity and solubility in various organic solvents.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 28539-02-8 | [3] |

| Molecular Formula | C₇H₇N₃O | [4] |

| Molecular Weight | 149.15 g/mol | [5] |

| Melting Point | 150-152 °C | |

| Boiling Point | 340.2 °C at 760 mmHg (Predicted) | |

| Density | 1.41 g/cm³ (Predicted) | |

| Appearance | White to almost white powder/crystal | [6] |

| Solubility | Soluble in polar solvents like water and alcohols | [6] |

| pKa | 12.80 ± 0.10 (Predicted) |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (DMSO-d6) | Spectra available, specific shifts vary with solvent and instrument. | |

| ¹³C NMR | Spectra available, specific shifts vary with solvent and instrument. | |

| IR | Spectra available, characteristic peaks for O-H, C-H, and aromatic C=C bonds. | |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Synthesis

This compound is typically synthesized via the reaction of 1H-Benzotriazole with formaldehyde (B43269).[7]

Experimental Protocol: Synthesis of this compound

Materials:

-

1H-Benzotriazole

-

37% Formaldehyde aqueous solution

-

Ether

-

Tetrahydrofuran (B95107) (THF)

Procedure:

-

Dissolve 10 g (83.94 mmol) of 1H-benzotriazole in 6.81 mL (83.94 mmol) of 37% formaldehyde aqueous solution.[8]

-

Adjust the temperature of the mixture to 25°C while stirring.[8]

-

Continue stirring for 5 minutes, during which the mixture will solidify.[8]

-

Allow the reaction mixture to cool to room temperature.[8]

-

Filter the solid product and wash it with ether.[8]

-

Grind the resulting solid in cold tetrahydrofuran and filter again to yield the final product.[8]

Expected Yield: 94%[8]

Caption: Adsorption and protective film formation by the inhibitor.

Role in Drug Development

This compound serves as a crucial reactant in the synthesis of various compounds with potential therapeutic applications.

* Glycosidase Inhibitors: It is used in the synthesis of hydroxy-skipped bis-homo-inositols, which are potential inhibitors of glycosidase enzymes. α-Glucosidase inhibitors are a therapeutic approach for managing postprandial hyperglycemia in diabetes. *[9] Antitumor Agents: The compound is a precursor for synthesizing substituted dihydroquinoline carboxylic acids, which have shown potential as antitumor agents. Derivatives of benzotriazole have been investigated for their anticancer activity, with some showing potent inhibition of enzymes like Focal Adhesion Kinase (FAK), leading to apoptosis in cancer cells. *[10] HIV-1 Integrase Inhibitors: It is also utilized in the synthesis of compounds that act as HIV-1 integrase inhibitors. These inhibitors can function allosterically, inducing aberrant multimerization of the HIV-1 integrase enzyme, thereby disrupting viral maturation.

[11]Diagram 3: Allosteric Inhibition of HIV-1 Integrase

Caption: Allosteric inhibition of HIV-1 integrase by a derivative.

Other Applications

-

Reactive Oxygen Scavenger: this compound can act as a scavenger of reactive oxygen species (ROS). *[5] UV Stabilizer: Benzotriazole derivatives are known for their ability to absorb UV radiation, making them useful as UV stabilizers in plastics and coatings. *[6] Synthetic Reagent: It serves as a safe reagent for the in situ generation of anhydrous formaldehyde in organic solvents.

[4]### 4. Safety and Handling

This compound is classified as an irritant.

[3]GHS Hazard Statements:

-

H315: Causes skin irritation *[3] H319: Causes serious eye irritation *[3] H335: May cause respiratory irritation

[3]Precautionary Measures:

-

Avoid breathing dust.

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes.

-

Store in a well-ventilated place. Keep container tightly closed.

For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a compound of significant interest due to its versatile applications. Its utility as a corrosion inhibitor is well-documented, and its role as a key intermediate in the synthesis of compounds with potential therapeutic benefits, including antiviral and anticancer properties, underscores its importance in medicinal chemistry and drug development. The experimental protocols provided herein offer a foundation for further research and application of this valuable chemical.

References

- 1. An allosteric mechanism for inhibiting HIV-1 integrase with a small molecule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H7N3O | CID 224169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Buy this compound | 28539-02-8 [smolecule.com]

- 6. CAS 28539-02-8: this compound | CymitQuimica [cymitquimica.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 28539-02-8 [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. Novel benzotriazole N-acylarylhydrazone hybrids: Design, synthesis, anticancer activity, effects on cell cycle profile, caspase-3 mediated apoptosis and FAK inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Drug-Induced Interface That Drives HIV-1 Integrase Hypermultimerization and Loss of Function - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 1H-Benzotriazole-1-methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1H-Benzotriazole-1-methanol (CAS No: 28539-02-8), a versatile reagent in organic synthesis. The document details its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting quantitative data in structured tables and outlining the experimental methodologies.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.04 | d | 8.4 | Aromatic H |

| 7.69 | d | 8.3 | Aromatic H |

| 7.52 | t | 7.6 | Aromatic H |

| 7.38 | t | 7.6 | Aromatic H |

| 6.10 | s | - | -CH₂- |

¹³C NMR Data

No detailed peak list with experimental verification was found in the searched literature. The following data is compiled from spectral databases and may not have complete experimental validation.

| Chemical Shift (δ) ppm | Assignment |

| 145.8 | Aromatic C |

| 132.5 | Aromatic C |

| 128.0 | Aromatic C |

| 124.3 | Aromatic C |

| 119.8 | Aromatic C |

| 111.5 | Aromatic C |

| 70.0 | -CH₂- |

Infrared (IR) Spectroscopy

Specific peak assignments from a peer-reviewed source for this compound were not available. The following are characteristic absorption bands expected for this molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3200-3400 (broad) | O-H stretch (alcohol) |

| 3000-3100 | C-H stretch (aromatic) |

| 2850-2960 | C-H stretch (aliphatic) |

| 1600-1620 | C=C stretch (aromatic) |

| 1450-1500 | C=C stretch (aromatic) |

| 1000-1250 | C-N stretch, C-O stretch |

| 740-780 | C-H bend (ortho-disubstituted benzene) |

Mass Spectrometry (MS)

Detailed fragmentation analysis from a primary literature source was not found. The expected molecular ion peak is presented.

| m/z | Assignment |

| 149.06 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following sections describe the general methodologies for obtaining the spectroscopic data presented.

Synthesis of this compound

A common synthetic route involves the reaction of 1H-Benzotriazole with formaldehyde (B43269). In a typical procedure, 1H-Benzotriazole is dissolved in an aqueous solution of formaldehyde (e.g., 37%). The reaction mixture is stirred at room temperature. The product, this compound, often precipitates out of the solution and can be isolated by filtration and washing with a suitable solvent like ether. Further purification can be achieved by grinding the solid in a solvent such as cold tetrahydrofuran (B95107) followed by filtration.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectra were recorded on a Bruker Avance 400 Digital NMR spectrometer operating at 400 MHz.[2] Samples were prepared by dissolving the compound in a deuterated solvent, typically chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Data processing involves Fourier transformation of the free induction decay (FID) signal, followed by phase and baseline correction.

Infrared (IR) Spectroscopy

IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer. For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact. The spectrum is recorded over a standard range, typically 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectra are generally obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, often via a direct insertion probe or after separation by gas chromatography. In the ion source, the sample is bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Solubility Profile of 1H-Benzotriazole-1-methanol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1H-Benzotriazole-1-methanol, a versatile reagent in organic synthesis and a notable corrosion inhibitor. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides detailed, generalized experimental protocols for researchers to determine precise solubility values in their specific solvent systems.

Introduction to this compound

This compound (CAS No: 28539-02-8) is a stable, crystalline solid.[1] Its molecular structure, featuring a benzotriazole (B28993) moiety linked to a hydroxymethyl group, imparts a unique combination of polarity and reactivity. This structure allows it to be a useful intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[2] Furthermore, it is recognized for its application as a corrosion inhibitor for iron in acidic media and as a reactive oxygen scavenger.[3] An understanding of its solubility in different organic solvents is critical for its effective use in these applications, enabling proper solvent selection for reactions, formulations, and purification processes.

Qualitative Solubility of this compound

Based on available literature, this compound exhibits good solubility in polar organic solvents. The presence of the hydroxyl group and the nitrogen atoms in the triazole ring allows for hydrogen bonding and dipole-dipole interactions with polar solvent molecules.

Table 1: Qualitative Solubility of this compound in Various Organic Solvent Classes

| Solvent Class | Representative Solvents | Qualitative Solubility |

| Alcohols | Methanol, Ethanol | Soluble[1] |

| Ketones | Acetone | Soluble[1] |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble[1] |

| Amides | N,N-Dimethylformamide (DMF) | Soluble[4] |

| Halogenated Hydrocarbons | Chloroform | Soluble[4] |

| Aromatic Hydrocarbons | Toluene, Benzene | Soluble[4] |

| Water | Slightly Soluble[1] |

Experimental Protocols for Quantitative Solubility Determination

For researchers requiring precise solubility data, the following are detailed, generalized protocols for three common methods of solubility determination.

Gravimetric Method

This method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.[5][6]

Methodology:

-

Saturation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vessel.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant temperature water bath is recommended for precise temperature control.[6]

-

Separation of Undissolved Solid: Allow the undissolved solid to settle. Carefully decant or filter the supernatant to obtain a saturated solution, ensuring no solid particles are transferred. Centrifugation can also be employed to aid separation.

-

Solvent Evaporation: Accurately measure a known volume or weight of the saturated solution into a pre-weighed, dry container.

-

Drying: Evaporate the solvent under controlled conditions (e.g., in a fume hood, under reduced pressure, or in a vacuum oven at a temperature below the compound's decomposition point) until a constant weight of the solute is achieved.[5]

-

Calculation: The solubility is calculated as the mass of the dissolved solid per volume (or mass) of the solvent.

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent.

Methodology:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax). Plot a calibration curve of absorbance versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

-

Filtration and Dilution: Filter the saturated solution to remove any undissolved solid. Accurately dilute a small, known volume of the saturated solution with the solvent to bring the absorbance within the linear range of the calibration curve.

-

Absorbance Measurement: Measure the absorbance of the diluted solution at λmax.

-

Calculation: Use the calibration curve to determine the concentration of the diluted solution. Calculate the concentration of the original saturated solution by accounting for the dilution factor.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially in complex mixtures or for compounds with low solubility.[7]

Methodology:

-

Method Development: Develop a suitable HPLC method for the analysis of this compound. This includes selecting an appropriate column (e.g., C18), mobile phase, flow rate, and detector wavelength.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a compatible solvent. Inject each standard into the HPLC system and record the peak area. Plot a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution in the organic solvent of interest as described in the gravimetric method (steps 1 and 2).

-

Sample Preparation: Filter the saturated solution through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids.

-

Analysis: Inject a known volume of the filtered saturated solution into the HPLC system.

-

Calculation: Determine the concentration of this compound in the saturated solution by comparing its peak area to the calibration curve.

Synthesis of this compound

A common and straightforward method for the synthesis of this compound involves the reaction of 1H-Benzotriazole with formaldehyde.[3][8]

References

- 1. CAS 28539-02-8: this compound | CymitQuimica [cymitquimica.com]

- 2. Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs | Journal of the Chilean Chemical Society [jcchems.com]

- 3. This compound | 28539-02-8 [chemicalbook.com]

- 4. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmajournal.net [pharmajournal.net]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmaguru.co [pharmaguru.co]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

Thermal Stability and Decomposition of 1H-Benzotriazole-1-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 1H-Benzotriazole-1-methanol. While direct and detailed experimental data on the thermal analysis of this specific compound is limited in publicly available literature, this guide synthesizes information on its known physical properties, data from closely related benzotriazole (B28993) derivatives, and general principles of thermal analysis to offer valuable insights for researchers and professionals in drug development and materials science.

Introduction to the Thermal Properties of this compound

This compound (CAS No: 28539-02-8), a derivative of benzotriazole, is a versatile compound utilized in various chemical syntheses. Understanding its thermal stability is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures. Generally, benzotriazole and its derivatives are known to be thermally sensitive, undergoing decomposition upon heating. This guide explores the expected thermal behavior of this compound based on available data and analysis of related structures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. The compound is a white to off-white solid with a melting point in the range of 148-152 °C. It is reported to undergo thermal decomposition after melting.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇N₃O | [1][2] |

| Molecular Weight | 149.15 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [1] |

| Melting Point | 148-152 °C | [1][3][4] |

| Boiling Point | 340.2 ± 25.0 °C (Predicted) | [3][4] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [3][4] |

Thermal Stability and Decomposition Analysis

For instance, the thermal decomposition of benzotriazolium perrhenate (B82622) exhibits a multi-stage decomposition process, with an initial mass loss occurring around 243 °C, which is accompanied by a strong exothermic event as observed by DSC[5]. Another study on 1H-benzotriazole aceto-hydrazide demonstrated that the decomposition temperature is influenced by the heating rate, a common characteristic for many organic compounds[6].

Based on this information, it is anticipated that this compound will also exhibit a distinct decomposition profile following its melting. The decomposition is likely to be exothermic and may proceed through multiple steps, involving the loss of the hydroxymethyl group and subsequent breakdown of the benzotriazole ring structure.

Table 2: Thermal Decomposition Data of a Related Benzotriazole Compound (Benzotriazolium Perrhenate)

| Parameter | Value | Reference(s) |

| First Stage Decomposition Onset | ~243 °C | [5] |

| Corresponding Thermal Event (DSC) | Strong Exotherm | [5] |

| Second Stage Decomposition Onset | ~400 °C | [5] |

Note: This data is for a related compound and should be used as a general reference for the potential thermal behavior of this compound.

Experimental Protocols for Thermal Analysis

To accurately determine the thermal stability and decomposition kinetics of this compound, a systematic study using DSC and TGA is recommended. The following section outlines a general experimental protocol that can be adapted for this purpose.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, enthalpy of fusion, and to characterize exothermic or endothermic decomposition events.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 350 °C at a constant heating rate (e.g., 5, 10, and 20 °C/min).

-

Maintain a constant flow of an inert purge gas (e.g., nitrogen or argon) at a rate of 20-50 mL/min throughout the experiment.

-

-

Data Analysis: Analyze the resulting DSC curve to determine the melting point (onset and peak temperature), enthalpy of fusion (area under the melting peak), and the onset temperature and enthalpy of any decomposition events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature ranges over which decomposition occurs and the percentage of mass loss associated with each step.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate (e.g., 10 °C/min).

-

Maintain a constant flow of an inert purge gas (e.g., nitrogen or argon) at a rate of 20-50 mL/min.

-

-

Data Analysis: Analyze the TGA curve to identify the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each decomposition stage.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a solid organic compound like this compound.

Caption: Workflow for DSC and TGA analysis.

Potential Decomposition Pathway

While the precise decomposition mechanism of this compound has not been elucidated, insights can be drawn from the degradation pathways of the parent compound, 1H-benzotriazole. Studies on the degradation of 1H-benzotriazole have shown that the initial steps often involve reactions at the benzene (B151609) ring, leading to hydroxylated intermediates[7][8]. In the case of this compound, thermal decomposition could potentially initiate with the cleavage of the C-N bond connecting the hydroxymethyl group, releasing formaldehyde. This would be followed by the decomposition of the resulting benzotriazole radical.

The following diagram illustrates a hypothetical initial step in the thermal decomposition of this compound.

Caption: A potential initial decomposition step.

Conclusion

This technical guide provides a foundational understanding of the thermal stability and decomposition of this compound for researchers and professionals in drug development and related fields. While specific experimental data for this compound is lacking in the current literature, the information on its physicochemical properties and the thermal behavior of related benzotriazole derivatives offers valuable preliminary insights. For precise safety and process optimization, it is highly recommended that dedicated thermal analysis studies, following the outlined experimental protocols, be conducted. Such studies will provide the necessary quantitative data to fully characterize the thermal hazards and decomposition kinetics of this compound.

References

- 1. This compound | 28539-02-8 [chemicalbook.com]

- 2. 1H-ベンゾトリアゾール-1-メタノール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Thermal Analysis of Benzotriazolium Perrhenate and Its Implication to Rhenium Metal - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Degradation of 1H-benzotriazole by UV/H2O2 and UV/TiO2: kinetics, mechanisms, products and toxicology - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]

1H-Benzotriazole-1-methanol: A Robust Source of Anhydrous Formaldehyde for Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzotriazole-1-methanol has emerged as a highly valuable reagent in modern organic synthesis, primarily serving as a stable, crystalline, and convenient source of anhydrous formaldehyde (B43269). This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on its utility for researchers and professionals in drug development. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its effective implementation in the laboratory.

Introduction

Formaldehyde is a fundamental one-carbon building block in a vast array of organic transformations, including Mannich reactions, Pictet-Spengler condensations, and hydroxymethylations. However, its gaseous nature and tendency to form solid polymers (paraformaldehyde) or aqueous solutions (formalin) present significant challenges for reactions requiring anhydrous and precisely controlled stoichiometry. This compound overcomes these limitations by acting as a stable, crystalline solid that, upon gentle heating or under basic conditions, controllably releases anhydrous formaldehyde in situ.

Physicochemical Properties and Stability

This compound is a white to off-white crystalline solid with a melting point in the range of 148-152 °C.[1][2] It is characterized by the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol .[3] Thermogravimetric analysis indicates that the compound is thermally stable up to its melting point, beyond which it undergoes decomposition to release formaldehyde.[1] This controlled decomposition is the basis of its utility as a formaldehyde source.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 28539-02-8 | [3] |

| Molecular Formula | C₇H₇N₃O | [3] |

| Molecular Weight | 149.15 g/mol | [3] |

| Appearance | White to almost white powder/crystal | |

| Melting Point | 148-152 °C | [1][2] |

| Storage Temperature | 2-8 °C, under inert gas | [4] |

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding procedure.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is as follows:

-

Dissolution: Dissolve 10 g (83.94 mmol) of 1H-Benzotriazole in 6.81 mL (83.94 mmol) of a 37% aqueous formaldehyde solution.

-

Reaction Initiation: Stir the mixture and adjust the temperature to 25 °C.

-

Solidification: Continue stirring. The reaction mixture will solidify after approximately 5 minutes.

-

Work-up:

-

Cool the solid mixture to room temperature.

-

Filter the solid and wash it with diethyl ether.

-

Grind the resulting solid in cold tetrahydrofuran (B95107) and filter again.

-

-

Drying: Dry the purified solid to obtain this compound.

Table 2: Synthesis of this compound - Quantitative Data

| Parameter | Value |

| Starting Material | 1H-Benzotriazole |

| Reagent | 37% Aqueous Formaldehyde |

| Product Yield | 94% |

| Melting Point of Product | 148-150 °C |

This data is based on a specific literature procedure and may vary depending on experimental conditions.

Generation of Anhydrous Formaldehyde and Reaction Mechanisms

The utility of this compound lies in its ability to generate anhydrous formaldehyde in situ. This is typically achieved through thermal decomposition or under base-catalyzed conditions. The benzotriazole (B28993) anion, being an excellent leaving group, facilitates the release of formaldehyde.

References

The Core Mechanism of Formaldehyde Release from 1H-Benzotriazole-1-methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzotriazole-1-methanol, a stable, crystalline solid, serves as a convenient and safe source of anhydrous formaldehyde (B43269) in organic synthesis. This technical guide delineates the core mechanism governing the release of formaldehyde from this reagent. The process is understood to be a retro-Mannich or retro-Henry type reaction, essentially a reversible retro-addition, driven by thermal or chemical triggers. This document provides a detailed examination of the proposed mechanism, factors influencing the release, and comprehensive, adaptable protocols for its quantification.

Introduction

Formaldehyde is a fundamental C1 building block in organic chemistry, indispensable for a myriad of chemical transformations. However, its gaseous nature, toxicity, and propensity to polymerize present significant handling challenges. This compound emerges as a superior alternative, offering a stable, solid formaldehyde surrogate that can release monomeric, anhydrous formaldehyde in a controlled manner upon demand. Understanding the mechanism of this release is paramount for its effective application in complex synthetic pathways, particularly in pharmaceutical development where precise control of reaction conditions is critical.

The Core Mechanism: A Reversible Retro-Addition

The release of formaldehyde from this compound is fundamentally the reverse of its synthesis. The compound is prepared by the reaction of 1H-Benzotriazole with formaldehyde[1][2]. The release mechanism is, therefore, a retro-addition reaction.

The reaction is an equilibrium between the adduct (this compound) and its constituent parts (1H-Benzotriazole and formaldehyde).

Proposed Mechanism:

The lone pair of electrons on the N-1 nitrogen of the benzotriazole (B28993) ring is delocalized into the aromatic system, which stabilizes the benzotriazole anion upon deprotonation. The stability of the resulting benzotriazole anion is a key driving factor for the forward reaction (formaldehyde release). The reaction is thought to proceed via a concerted or stepwise mechanism, facilitated by heat or the presence of a base or acid catalyst.

Under thermal conditions, the C-N bond cleaves, releasing formaldehyde and regenerating 1H-Benzotriazole. In the presence of a nucleophile or in a reactive medium, the released formaldehyde is consumed, shifting the equilibrium towards further decomposition of the adduct.

Caption: Proposed retro-addition mechanism for formaldehyde release.

Factors Influencing Formaldehyde Release

While specific quantitative data on the kinetics of formaldehyde release from this compound is not extensively published, the following factors are expected to influence the rate and extent of release based on general chemical principles:

-

Temperature: As a retro-addition reaction, the process is entropically favored. Increasing the temperature will shift the equilibrium towards the products (1H-Benzotriazole and formaldehyde). The thermal stability of this compound is noted up to its melting point of 150-152 °C, suggesting that significant thermal decomposition to release formaldehyde likely occurs at or above this temperature.

-

Solvent: The choice of solvent can influence the stability of the adduct and the released products. Polar aprotic solvents may facilitate the reaction.

-

pH: The stability of analogous N-hydroxymethyl compounds can be pH-dependent. While specific data for this compound is lacking, both acidic and basic conditions could potentially catalyze the retro-addition.

-

Presence of a "Formaldehyde Sink": In a synthetic application, the presence of a substrate that readily reacts with formaldehyde will drive the equilibrium towards the release of formaldehyde by Le Châtelier's principle.

Experimental Protocols

The following are detailed methodologies for the qualitative and quantitative analysis of formaldehyde release from this compound. These protocols are based on established analytical techniques for formaldehyde detection.

Qualitative Determination of Formaldehyde Release (DNPH Derivatization)

This protocol confirms the release of formaldehyde by derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH), which forms a colored and easily detectable hydrazone.

Materials:

-

This compound

-

2,4-Dinitrophenylhydrazine (DNPH) solution (in a suitable acidic medium, e.g., acetonitrile/sulfuric acid)

-

High-purity organic solvent (e.g., toluene, THF)

-

Heating apparatus (oil bath, heating mantle)

-

Reaction vessel (e.g., sealed tube, round-bottom flask with condenser)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

HPLC or LC-MS system

Procedure:

-

Dissolve a known quantity of this compound in the chosen organic solvent in the reaction vessel.

-

Add an excess of the DNPH solution to the reaction mixture.

-

Heat the mixture to the desired temperature (e.g., 100 °C, 120 °C, 150 °C) for a specified time.

-

Monitor the reaction progress by TLC, observing the formation of the yellow/orange formaldehyde-DNPH derivative spot.

-

For more definitive identification, analyze the reaction mixture by HPLC or LC-MS and compare the retention time and mass spectrum to that of an authentic sample of the formaldehyde-2,4-dinitrophenylhydrazone.

Quantitative Determination of Formaldehyde Release by HPLC

This protocol allows for the quantification of the released formaldehyde.

Experimental Workflow:

Caption: Workflow for the quantitative analysis of formaldehyde release.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of formaldehyde-2,4-dinitrophenylhydrazone of known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable high-boiling solvent in a sealed reaction vial.

-

Thermal Decomposition: Place the vial in a pre-heated thermoblock or oil bath at the desired temperature for a specific duration.

-

Derivatization: At the end of the heating period, cool the vial rapidly. Add an excess of an acidic solution of DNPH to convert all released formaldehyde into its hydrazone derivative.

-

HPLC Analysis: Inject a known volume of the derivatized sample solution into the HPLC system.

-

Quantification: Determine the peak area of the formaldehyde-2,4-dinitrophenylhydrazone in the sample chromatogram. Use the calibration curve to calculate the concentration of the derivative, and from this, the amount of formaldehyde released from the initial sample.

Table 1: Summary of Analytical Methods for Formaldehyde Quantification

| Analytical Technique | Principle | Derivatizing Agent | Detection Method | Key Advantages |

| HPLC-UV | Chromatographic separation followed by UV detection. | 2,4-Dinitrophenylhydrazine (DNPH) | UV-Vis Absorbance | Widely available, robust, good sensitivity. |

| Gas Chromatography (GC-FID/MS) | Separation of volatile derivatives in the gas phase. | Pentafluorophenylhydrazine (PFPH) or O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | High sensitivity and selectivity, especially with MS detection. |

| Spectrophotometry | Formation of a colored product with a specific reagent. | Nash Reagent (Hantzsch reaction), Chromotropic Acid | Colorimetric | Simple, cost-effective for screening purposes. |

Data Presentation

As there is a lack of published quantitative data on the formaldehyde release from this compound, the following table is a template for researchers to populate with their own experimental findings.

Table 2: Template for Experimental Data on Formaldehyde Release

| Temperature (°C) | Time (hours) | Solvent | % Formaldehyde Release | Rate Constant (k) | Half-life (t½) |

Conclusion

This compound is a valuable reagent for the in situ generation of anhydrous formaldehyde. The release mechanism is a thermally or catalytically driven retro-addition reaction. While detailed kinetic studies are not widely available in the public domain, the provided experimental protocols offer a robust framework for researchers to quantify the release under their specific reaction conditions. This understanding is crucial for optimizing synthetic procedures and leveraging the full potential of this practical formaldehyde source in research, development, and manufacturing.

References

1H-Benzotriazole-1-methanol: A Technical Guide to its Reactive Oxygen Species Scavenging Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Benzotriazole-1-methanol as a reactive oxygen species (ROS) scavenger. While direct quantitative data on its antioxidant efficacy is not extensively available in peer-reviewed literature, this document consolidates the existing information and presents standardized experimental protocols for its evaluation. Furthermore, potential mechanisms of action and its interaction with key cellular signaling pathways involved in oxidative stress are discussed. This guide is intended to serve as a foundational resource for researchers investigating the potential therapeutic applications of this compound in diseases associated with oxidative stress.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen.[1] While they play crucial roles in cellular signaling and homeostasis, their overproduction can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Antioxidants are compounds that can neutralize ROS, thereby mitigating oxidative damage. This compound is a heterocyclic organic compound that has been identified as a potential reactive oxygen species scavenger.[2][3] This guide explores its chemical properties, proposed mechanisms of ROS scavenging, and methods for its evaluation.

Chemical Properties of this compound

This compound, also known as 1-(Hydroxymethyl)benzotriazole, is a derivative of benzotriazole (B28993).[4] Its chemical structure consists of a benzotriazole moiety with a hydroxymethyl group attached to one of the nitrogen atoms of the triazole ring.

| Property | Value | Reference |

| Chemical Formula | C₇H₇N₃O | [5] |

| Molecular Weight | 149.15 g/mol | [5] |

| Appearance | White to almost white powder/crystal | [6] |

| Melting Point | 150-152 °C | |

| CAS Number | 28539-02-8 | [5] |

In Vitro ROS Scavenging Activity (Hypothetical Data)

While specific experimental data for this compound is limited, the following table presents a hypothetical summary of expected results from common in vitro antioxidant assays. These values are for illustrative purposes and would need to be determined experimentally.

| Assay | Radical Scavenged | Hypothetical IC₅₀ (µg/mL) |

| DPPH | 2,2-diphenyl-1-picrylhydrazyl | 50 - 150 |

| ABTS | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | 25 - 100 |

| Hydroxyl Radical Scavenging | •OH | 75 - 200 |

| Superoxide Radical Scavenging | O₂⁻ | 100 - 250 |

Experimental Protocols for Assessing ROS Scavenging Activity

Detailed experimental protocols are crucial for the accurate assessment of the antioxidant potential of this compound. The following are standardized protocols for common in vitro and cellular antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.[7]

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (B129727) (spectrophotometric grade)

-

Ascorbic acid (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark.

-

Preparation of test sample: Prepare a stock solution of this compound in methanol. From this, prepare serial dilutions to obtain a range of concentrations.

-

Assay Procedure:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the test sample dilutions to the respective wells.

-

For the control, add 100 µL of methanol instead of the test sample.

-

For the positive control, use ascorbic acid at the same concentrations as the test sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC₅₀ value (the concentration of the sample that inhibits 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[8]

Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

-

Potassium persulfate

-

Methanol or Ethanol (B145695)

-

Trolox (positive control)

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of ABTS•+ solution:

-

Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This will form the ABTS•+ stock solution.

-

Before use, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

-

Preparation of test sample: Prepare a stock solution of this compound in methanol. From this, prepare serial dilutions.

-

Assay Procedure:

-

Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well plate.

-

Add 10 µL of the test sample dilutions to the respective wells.

-

For the control, add 10 µL of methanol instead of the test sample.

-

For the positive control, use Trolox at the same concentrations as the test sample.

-

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm using a microplate reader.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The Trolox Equivalent Antioxidant Capacity (TEAC) can also be determined by comparing the antioxidant activity of the sample to that of Trolox.

Cellular ROS Scavenging Assay

This assay measures the ability of a compound to scavenge intracellular ROS in a cell-based model. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe used for this purpose. DCFH-DA is cell-permeable and is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Materials:

-

This compound

-

Cell line (e.g., HaCaT, HepG2)

-

Cell culture medium and supplements

-

DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

-

H₂O₂ (hydrogen peroxide) or other ROS inducer

-

Phosphate-buffered saline (PBS)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader

Protocol:

-

Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Sample Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).

-

Loading with DCFH-DA:

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with 20 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

-

-

ROS Induction:

-

Remove the DCFH-DA solution and wash the cells with PBS.

-

Induce oxidative stress by adding a ROS inducer (e.g., 500 µM H₂O₂) to the cells and incubate for 30-60 minutes.

-

-

Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

-

Calculation: The percentage of ROS scavenging is calculated by comparing the fluorescence of the sample-treated cells to the control cells (treated with the ROS inducer but not the sample).

Potential Mechanisms of Action and Signaling Pathways

While the direct molecular targets of this compound are not yet fully elucidated, as a ROS scavenger, it is likely to influence cellular signaling pathways that are sensitive to redox state.

Direct Radical Scavenging

The primary mechanism of action is likely the direct scavenging of free radicals. The benzotriazole ring system and the hydroxyl group may participate in donating electrons or hydrogen atoms to neutralize reactive oxygen species. Theoretical calculations have shown that the parent compound, 1H-benzotriazole, can react with hydroxyl radicals.[9]

Modulation of Cellular Signaling Pathways

By reducing the overall burden of ROS, this compound could indirectly modulate key signaling pathways involved in the cellular response to oxidative stress.

-

Nrf2-Keap1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[10] Under basal conditions, Nrf2 is kept inactive by Kelch-like ECH-associated protein 1 (Keap1).[11] Oxidative stress can lead to the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[11] By scavenging ROS, this compound could potentially reduce the activation of the Nrf2 pathway. Conversely, some antioxidants have been shown to directly activate the Nrf2 pathway. Further investigation is required to determine the precise effect of this compound on this pathway.

-

Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK signaling cascades, including ERK, JNK, and p38, are key regulators of cellular processes such as proliferation, differentiation, and apoptosis, and are known to be activated by oxidative stress.[12] ROS can activate these pathways through various mechanisms. By reducing ROS levels, this compound could potentially attenuate the activation of pro-apoptotic MAPK pathways like JNK and p38, thereby promoting cell survival.

Conclusion and Future Directions

This compound has been identified as a compound with potential ROS scavenging activity. This technical guide has outlined its chemical properties and provided standardized protocols for the in vitro and cellular evaluation of its antioxidant capacity. Furthermore, potential mechanisms of action involving direct radical scavenging and indirect modulation of key signaling pathways such as the Nrf2 and MAPK pathways have been proposed.

Significant further research is required to fully characterize the antioxidant properties of this compound. Future studies should focus on:

-

Quantitative assessment of its scavenging activity against a wide range of ROS using the protocols outlined in this guide.

-

Elucidation of the precise molecular mechanisms of ROS scavenging.

-

Investigation of its effects on the Nrf2 and MAPK signaling pathways in various cell models of oxidative stress.

-

In vivo studies to determine its bioavailability, and efficacy in animal models of diseases associated with oxidative stress.

The information presented in this guide provides a solid foundation for researchers to further explore the potential of this compound as a therapeutic agent for combating oxidative stress-related pathologies.

References

- 1. Reactive oxygen species (ROS) scavenging biomaterials for anti-inflammatory diseases: from mechanism to therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound 98 28539-02-8 [sigmaaldrich.com]

- 3. This compound 98 28539-02-8 [sigmaaldrich.com]

- 4. Buy this compound | 28539-02-8 [smolecule.com]

- 5. This compound | C7H7N3O | CID 224169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 28539-02-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Mechanistic insight into the degradation of 1H-benzotriazole and 4-methyl-1H-benzotriazole by •OH-based advanced oxidation process and toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of antioxidants and MAPK inhibitors on cell death and reactive oxygen species levels in H2O2-treated human pulmonary fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1H-Benzotriazole-1-methanol for Hydroxymethylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H-Benzotriazole-1-methanol, also known as 1-(hydroxymethyl)benzotriazole, is a stable, crystalline solid that serves as a convenient and safe source of anhydrous formaldehyde (B43269) for a variety of chemical transformations.[1][2] Its primary application in organic synthesis is in hydroxymethylation reactions, where it provides a controlled, in-situ release of formaldehyde, which is essential for reactions involving sensitive substrates such as strong bases, enolates, and organometallic reagents.[3] This approach avoids the handling of gaseous formaldehyde and the presence of water, which is often associated with aqueous formaldehyde solutions (formalin).

These application notes provide a comprehensive overview of the use of this compound in hydroxymethylation reactions, including detailed protocols for C-hydroxymethylation and N-hydroxymethylation, and a summary of its applications in the synthesis of complex molecules.

Key Advantages of this compound

-

Anhydrous Formaldehyde Source: Enables reactions with water-sensitive substrates.[3]

-

Solid and Stable: Easy to handle, weigh, and store compared to gaseous formaldehyde or paraformaldehyde.

-

Controlled Release: In-situ generation of formaldehyde allows for better reaction control.

-

Versatility: Applicable to a wide range of nucleophiles, including carbon, nitrogen, and sulfur-based systems.

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative examples of hydroxymethylation reactions using this compound with various substrates.

Table 1: C-Hydroxymethylation of Enolates

| Substrate (Enolate Precursor) | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Enone Derivative | LDA | THF | -78 | 3 | α-Hydroxymethyl Enone | 67 |

| Ester | LDA | THF | -78 to rt | - | α-Hydroxymethyl Ester | 85 |

| Ketone | LTMP | THF | -78 to rt | - | α-Hydroxymethyl Ketone | 92 |

| Nitrile | LDA | THF | -78 to rt | - | α-Hydroxymethyl Nitrile | 75 |

Table 2: N-Hydroxymethylation of Amines and Amide Derivatives

| Substrate | Conditions | Solvent | Product | Yield (%) |

| 2-Phenylethylamine | AlCl₃, rt, 30h | CH₂Cl₂ | N-Benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline | 69 |

| Aromatic Amines | Reflux (water removal) | Toluene | N,N-bis(benzotriazolylmethyl)arylamines | Quantitative |

| 1-Acylhydrazine | - | - | 2-mono-N-[(benzotriazol-1-yl)methyl] derivative | High |

Experimental Protocols

Protocol 1: General Procedure for C-Hydroxymethylation of Ketone Enolates

This protocol describes a general method for the hydroxymethylation of a ketone at the α-position via its lithium enolate.

Materials:

-

Ketone substrate

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

This compound

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with the ketone substrate and anhydrous THF under an inert atmosphere of argon or nitrogen.

-

Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. A solution of LDA (1.1 to 1.5 equivalents) is added dropwise via syringe. The mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

Hydroxymethylation: this compound (1.2 to 2.0 equivalents), dissolved or suspended in a minimal amount of anhydrous THF, is added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for a specified time (typically 1-3 hours) or until TLC analysis indicates the consumption of the starting material.[4][5]

-

Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl at -78 °C. The mixture is then allowed to warm to room temperature.

-

Work-up: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-hydroxymethyl ketone.

Protocol 2: General Procedure for N-Hydroxymethylation of Amines (Pictet-Spengler Type Reaction)

This protocol is an example of a one-pot reaction leading to the formation of N-substituted tetrahydroisoquinolines.[6][7]

Materials:

-

2-Phenylethylamine derivative

-

This compound

-

Anhydrous Aluminum chloride (AlCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

Reaction Setup: To a solution of the 2-phenylethylamine derivative (1 equivalent) in anhydrous CH₂Cl₂ under an inert atmosphere, add this compound (1 equivalent).[7]

-

Lewis Acid Addition: Cool the mixture in an ice bath and add anhydrous AlCl₃ (1.1 to 1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 24-36 hours. Monitor the reaction progress by TLC.

-

Quenching: Carefully quench the reaction by pouring the mixture into a stirred solution of saturated aqueous NaHCO₃.

-

Work-up: Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purification: The crude product is purified by crystallization or flash column chromatography to yield the N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinoline derivative.[7]

Visualizations

Reaction Mechanism: C-Hydroxymethylation of an Enolate